molecular formula C9H8ClN3 B12866958 Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-

Cat. No.: B12866958
M. Wt: 193.63 g/mol
InChI Key: RIGNRJYWBAKGLH-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 2-chloropyridine with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .

Biological Activity

Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- (CAS No. 1050641-46-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H8_8ClN3_3
  • Molecular Weight : 193.63 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom and a pyrazole moiety, which is critical for its biological interactions.

The biological activity of Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- can be attributed to its interaction with various biological targets:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • Recent studies have shown that compounds similar to this pyridine derivative act as potent inhibitors of DHODH, an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme has been linked to antiviral effects, particularly against measles virus replication .
  • Anticancer Activity :
    • Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7 and A549), suggesting that Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)- may also possess similar properties .

Antiviral Activity

A study highlighted the antiviral potential of pyridine derivatives against measles virus. The structure–activity relationship (SAR) indicated that modifications on the pyridine ring significantly influenced antiviral potency, with some derivatives achieving subnanomolar activity .

Anticancer Activity

Table 1 summarizes the cytotoxicity data for related pyrazole compounds:

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BA54926Cell cycle arrest
Compound CHepG20.71Inhibition of proliferation

*Note: The IC50_{50} values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

Several case studies have documented the biological effects of compounds structurally related to Pyridine, 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)-:

  • Case Study on DHODH Inhibition :
    • A series of related compounds were tested for their ability to inhibit DHODH in vitro. The most potent inhibitors showed a significant reduction in viral replication in cell cultures, supporting the hypothesis that targeting DHODH could be an effective antiviral strategy .
  • Anticancer Screening :
    • In a comprehensive screening of pyrazole derivatives against multiple cancer cell lines, several compounds exhibited promising anticancer activity with low IC50_{50} values. This suggests that modifications to the pyrazole structure can enhance cytotoxicity and selectivity towards cancer cells .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13)

InChI Key

RIGNRJYWBAKGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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